2-Chlorofuran-3-sulfonyl chloride
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Overview
Description
2-Chlorofuran-3-sulfonyl chloride is a research chemical with the CAS number 2247103-49-5 . It is used in a variety of research applications and is available for purchase in bulk quantities .
Synthesis Analysis
Sulfonyl chlorides can be synthesized from disulfides and thiols using various methods. One method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . Another method involves the use of N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, can undergo various reactions. For instance, they can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water . They can also react with amines to produce sulfonamides .Scientific Research Applications
Sulfonamide Synthesis 2-Chlorofuran-3-sulfonyl chloride serves as a pivotal intermediate in the synthesis of sulfonamides through palladium-catalyzed Suzuki–Miyaura coupling reactions. This method leverages sulfuric chloride as a source of the -SO2- group, facilitating the creation of diverse sulfonamides with high functional group tolerance and selectivity, albeit with limitations for primary amines or anilines (Wang et al., 2021).
Solid-Phase Organic Synthesis The compound is also utilized in solid-phase synthesis, particularly in creating 3,5-disubstituted 1,3-oxazolidin-2-ones, demonstrating broad antibacterial activity. Polymer-supported sulfonyl chloride plays a crucial role in attaching 1,2-diols to solid support, highlighting its importance in the rapid development of new lead compounds in drug discovery (Holte et al., 1998).
Heteroaryl Sulfonamide and Sulfonyl Fluoride Preparation A notable application includes the oxidation of heteroaromatic thiols to sulfonyl chloride at low temperatures using aqueous sodium hypochlorite. This method avoids chlorine gas and allows the preparation of sulfonyl fluorides, offering a safer and more efficient pathway to synthesize these compounds, which are valuable in parallel chemistry efforts (Wright & Hallstrom, 2006).
Environmental Applications In environmental science, this compound-related compounds are investigated for their potential in water treatment processes. For example, studies on the oxidation of pharmaceuticals during water treatment with chlorine dioxide explore how similar sulfonyl chloride compounds react with various pharmaceuticals, highlighting the selective effectiveness of these treatments (Huber et al., 2005).
Mechanism of Action
The mechanism of action for the chlorosulfonation of aromatic compounds involves the generation of SO2Cl+ as the electrophile of interest . This electrophile then reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride through a typical electrophilic aromatic substitution reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chlorofuran-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3S/c5-4-3(1-2-9-4)10(6,7)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDIOZPWQGEWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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